- Synthesis of potential drug metabolites by a modified Udenfriend reaction, Tetrahedron Letters, 2011, 52(7), 749-752

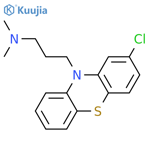

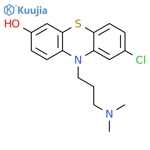

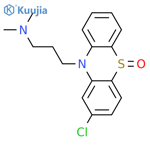

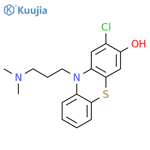

Cas no 3926-66-7 (2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol)

![2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol structure](https://pt.kuujia.com/scimg/cas/3926-66-7x500.png)

3926-66-7 structure

Nome do Produto:2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol

2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol

- 2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol

- 10H-Phenothiazin-1-ol, 2-chloro-10-(3-(dimethylamino)propyl)-

- DTXSID90192509

- 1-Hydroxychlorpromazine

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-

- 1-Hydroxy-2-chloro-10-(3-(dimethylamino)propyl)phenothiazine

- BRN 1026039

- SCHEMBL7585294

- 3926-66-7

-

- Inchi: InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-13-6-3-4-7-14(13)22-15-9-8-12(18)17(21)16(15)20/h3-4,6-9,21H,5,10-11H2,1-2H3

- Chave InChI: FWNNYTKAPJEWGR-UHFFFAOYSA-N

- SMILES: CN(C)CCCN1C2=CC=CC=C2SC3=C1C(=C(C=C3)Cl)O

Propriedades Computadas

- Massa Exacta: 334.09087

- Massa monoisotópica: 334.0906621g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 22

- Contagem de Ligações Rotativas: 4

- Complexidade: 371

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 4.8

- Superfície polar topológica: 52Ų

Propriedades Experimentais

- PSA: 26.71

2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5

Referência

2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Raw materials

2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Preparation Products

2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol Literatura Relacionada

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

3926-66-7 (2-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol) Produtos relacionados

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

Fornecedores recomendados

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente